3,3,3-trifluoro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)propanamide
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Overview
Description
3,3,3-trifluoro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)propanamide is a useful research compound. Its molecular formula is C17H13F3N4OS and its molecular weight is 378.37. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Reactivity
Research on similar compounds, such as methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates, demonstrates the chemical reactivity of trifluoro derivatives in forming heterocyclic compounds. These processes yield various heterocyclic N-substituted 2-aminopyridine derivatives, indicating the potential of 3,3,3-trifluoro derivatives in synthesizing complex molecules for pharmaceutical and chemical applications (Sokolov & Aksinenko, 2010).
Photophysical and Electrochemical Properties
Studies on heteroleptic tris-cyclometalated iridium(III) complexes, including those with fluorinated phenylpyridine units, have explored the impact of fluorination on emission and electrochemical properties. Such research could be relevant to the development of materials for optoelectronic devices, suggesting potential applications in material science and engineering (Dedeian et al., 2005).
Oxidative C–H Functionalization
The synthesis of biologically potent compounds through oxidative C–S bond formation showcases the utility of pyridine and thiazole derivatives in medicinal chemistry. Such methodologies could be applicable to the synthesis and modification of 3,3,3-trifluoro derivatives for creating new pharmacologically active molecules (Mariappan et al., 2016).
Anticancer Applications
Research on pyridine-thiazole hybrid molecules has revealed high antiproliferative activity against various cancer cell lines, suggesting the potential of 3,3,3-trifluoro derivatives in the development of new anticancer agents. The selective cytotoxic action of these compounds towards cancer cells over normal cells highlights their therapeutic promise (Ivasechko et al., 2022).
Mechanism of Action
Target of Action
It’s known that similar compounds have been found to bind with high affinity to multiple receptors , which could be helpful in developing new useful derivatives.
Mode of Action
It’s known that similar compounds interact with their targets and cause changes that lead to various biological activities .
Biochemical Pathways
Similar compounds are known to affect a broad range of biochemical pathways, leading to diverse biological activities .
Result of Action
Similar compounds have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Analysis
Biochemical Properties
Compounds containing trifluoromethyl groups and thiazole rings have been reported to interact with various enzymes and proteins . The nature of these interactions often depends on the specific structure and functional groups of the compound.
Cellular Effects
Compounds with similar structures have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
3,3,3-trifluoro-N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N4OS/c18-17(19,20)8-15(25)22-12-5-3-11(4-6-12)14-10-26-16(24-14)23-13-2-1-7-21-9-13/h1-7,9-10H,8H2,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRAZOMCPLLFIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC2=NC(=CS2)C3=CC=C(C=C3)NC(=O)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.